molecular formula C21H24O2 B028148 2,2-Bis(4-allyloxyphenyl)propane CAS No. 3739-67-1

2,2-Bis(4-allyloxyphenyl)propane

Cat. No. B028148
CAS RN: 3739-67-1
M. Wt: 308.4 g/mol
InChI Key: SCZZNWQQCGSWSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds, like 2,2-bis(3-phenyl-4-hydroxyphenyl)propane, involves using catalysts such as p-toluene sulfuric acid and mercaptoacetic acid, with optimization of reaction conditions to achieve high yields (Zeng, 2008).

Molecular Structure Analysis

  • The structure of related compounds, such as 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane, is typically characterized using methods like IR, 1H NMR, 13C NMR, and MS, following purification steps (H. Yun-chu, 2002).

Chemical Reactions and Properties

  • Compounds like 2,2-Bis(4-hydroxy-3,5-dinitrophenyl)-propane and 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane undergo nitration reactions under controlled conditions to form specific products, which are then characterized for their structure (Sun-Young Han, 2003).

Physical Properties Analysis

  • The physical properties of similar compounds are often assessed through methods like thermal analysis, solubility tests, and crystallization. For instance, studies on bisphenol A-based polymers show how the presence of certain blocks in the chain can affect crystallization and melting points (S. H. Merrill, 1961).

Chemical Properties Analysis

  • The chemical properties of related compounds are studied through reactions like polymerization, and their behavior in different chemical environments. For example, bis allyl benzoxazine demonstrates a two-stage thermal polymerization pattern, significantly influencing the thermal stability and crosslink density of the resultant polymer (K. Kumar et al., 2007).

Scientific Research Applications

1. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane is used in the synthesis of a new type of polycarbonate (PC) by ring opening homo-polymerization . This PC is a Bisphenol A-free alternative, which is safer for use in biomedical and consumer products .
  • Methods of Application : The polymerization is controlled using metal-free organic-based catalyst systems . The conversion rate depends on the basicity of the catalyst .
  • Results : Over 99% conversion of the starting material was obtained at 130°C within 15 minutes . The resulting PC showed high optical transparency, hardness, low swelling property in organic solvents, and thermal stability at temperatures as high as 200°C .

2. Determination of Bisphenol A in Foods

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane is used in the determination of Bisphenol A (BPA) in foods .
  • Methods of Application : BPA is determined by gas chromatography/mass spectrometry as 2,2-bis-(4-(isopropoxycarbonyloxy)phenyl)propane formed in the reaction with isopropyl chloroformate .
  • Results : The concentration of BPA has been determined in some samples of canned foods and beverages (from 2.15 to 42.91 ng/g) . The detection limit is 0.05–0.1 ng/g .

3. Synthesis for Tough, Flexible Films

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane is used in the synthesis of tough, flexible films.
  • Methods of Application : The specific methods of application are not provided in the source.
  • Results : The specific results or outcomes are not provided in the source.

4. Reactive Diluent for Bismaleimide Resins

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane, also known as bisphenol A diallyl ether, is used as a reactive diluent for bismaleimide resins . It is designed to reduce their melt viscosity and to improve the tack and drape of prepregs .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The specific results or outcomes are not provided in the source .

5. Raw Material for Electronic Materials

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane is used as a raw material for electronic materials . It is used as a monomer, which are constituents of the curing agent polyimide resin .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The specific results or outcomes are not provided in the source .

6. Organic Building Blocks

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane is used as an organic building block.
  • Methods of Application : The specific methods of application are not provided in the source.
  • Results : The specific results or outcomes are not provided in the source.

7. Reactive Diluent for Bismaleimide Resins

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane, also known as bisphenol A diallyl ether, is used as a reactive diluent for bismaleimide resins . It is designed to reduce their melt viscosity and to improve the tack and drape of prepregs .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The specific results or outcomes are not provided in the source .

8. Raw Material for Electronic Materials

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane is used as a raw material for electronic materials . It is used as a monomer, which are constituents of the curing agent polyimide resin .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The specific results or outcomes are not provided in the source .

9. Organic Building Blocks

  • Summary of Application : 2,2-Bis(4-allyloxyphenyl)propane is used as an organic building block.
  • Methods of Application : The specific methods of application are not provided in the source.
  • Results : The specific results or outcomes are not provided in the source.

Safety And Hazards

While specific safety and hazards information for BAPP was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-5-15-22-19-11-7-17(8-12-19)21(3,4)18-9-13-20(14-10-18)23-16-6-2/h5-14H,1-2,15-16H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZZNWQQCGSWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863266
Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2-Bis(4-allyloxyphenyl)propane

CAS RN

3739-67-1
Record name Bisphenol A diallyl ether
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Record name Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)-
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Record name Bisphenol A diallyl ether
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Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
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Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
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Record name 4,4'-isopropylidenebis[(allyloxy)benzene]
Source European Chemicals Agency (ECHA)
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Record name Bisphenol A diallyl ether
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Synthesis routes and methods I

Procedure details

Bisphenol A diallyl ether was synthesized as described in U.S. Pat. No. 4,740,330. In a four-necked reactor, equipped with a condenser, stirrer, thermometer with temperature controller, and an addition funnel, were added 800 mL of bis-(2-methoxy ethyl) ether (diglyme), 400 mL of dimethyl sulfoxide (DMSO), 228 g (1 mole) bisphenol-A, and 284 g (4 moles) of 85% KOH at ambient temperature (˜25° C.). The mixture was stirred and heated to 35-40° C., and the addition of 304 g (4 moles) of allyl chloride was begun. This reaction was exothermic and was controlled at less than 45° C. by controlling the allyl chloride addition rate. The allyl chloride was added over a 4-hour period, and the reaction was continued at 45° C. for an additional 12 hours to convert the bisphenol-A into diallyl ether. The reaction mixture was cooled to ambient temperature and filtered to remove salts formed in the reaction. The filtrate was mixed with 1000 mL of 50:50 (volume:volume) methyl ethyl ketone-toluene mixture and washed four times with 200 mL portions of water. The solvents were removed from the diallyl product by rotary evaporation first at 50-60° C. and 120 mmHg and then at 120-130° C. at 10 mmHg until gas chromatography (GC) showed all the diglyme and DMSO had disappeared. The yield was 235 g (76% yield) of a light yellow product, bis A diallyl ether, with greater than 95% purity as determined by GC.
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methyl ethyl ketone toluene
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of bisphenol A (Sigma-Aldrich) (16.78 g, 74 mmol), allyl bromide (Sigma-Aldrich) (24.00 g, 200 mmol), potassium carbonate (Sigma-Aldrich) (30.00 g, 217 mmol), eighteen-crown-six (Sigma-Aldrich) (0.10 g), and acetone (250 ml) was mechanically stirred at 50° C. for 17 hours. The mixture was then filtered, and the filtrate concentrated under vacuum. The residue was purified by column chromatography over silica gel (10 wt % ethyl acetate in hexane) to yield bisphenol A diallyl ether as a colorless oil (20.00 g).
Quantity
16.78 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Bisphenol A (228 g), NaOH (82.5 g) and n-propanol (1 liter) are heated under reflux. After everything has gone into solution, 200 ml of allyl chloride are added slowly. After three hours, the mixture is virtually neutral. It is stirred for a further three hours, whilst boiling under reflux. After cooling to room temperature, the NaCl which has precipitated is filtered off and the n-propanol is distilled off. The crude diallyl ether of bisphenol A (308 g) which is thus obtained is taken up in methylene chloride and washed with water. After separating off the aqueous phase, the methylene chloride is distilled off again. The resulting pure diallyl ether of bisphenol A is dried over sodium sulphate.
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 20.0 g of bisphenol A (Sigma-Aldrich), 18.94 ml of allyl bromide (Sigma-Aldrich), 72.69 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the reaction temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. The solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvents were removed by using an evaporator to obtain an intermediate product (11), 4,4′-(propane-2,2-diyl)bis(allyloxybenzene). The reaction scheme in the 1st step and the NMR data of the intermediate product (11) are as follows.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.94 mL
Type
reactant
Reaction Step One
Name
Quantity
72.69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Bisphenol A diallyl ether was synthesized as described in U.S. Pat. No. 4,740,330. In a four-necked reactor, equipped with a condenser, stirrer, thermometer with temperature controller, and an addition funnel, were added 800 mL of bis-(2-methoxy ethyl)ether(diglyme), 400 mL of dimethyl sulfoxide (DMSO), 228 g (1 mole) bisphenol-A, and 284 g (4 moles) of 85% KOH at ambient temperature (˜25° C.). The mixture was stirred and heated to 35-40° C., and the addition of 304 g (4 moles) of allyl chloride was begun. This reaction was exothermic and was controlled at less than 45° C. by controlling the allyl chloride addition rate. The allyl chloride was added over a 4-hour period, and the reaction was continued at 45° C. for an additional 12 hours to convert the bisphenol-A into diallyl ether. The reaction mixture was cooled to ambient temperature and filtered to remove salts formed in the reaction. The filtrate was mixed with 1000 mL of 50:50 (volume:volume) methyl ethyl ketone-toluene mixture and washed four times with 200 mL portions of water. The solvents were removed from the diallyl product by rotary evaporation first at 50-60° C. and 120 mmHg and then at 120-130° C. at 10 mmHg until gas chromatography (GC) showed all the diglyme and DMSO had disappeared. The yield was 235 g (76% yield) of a light yellow product, bis A diallyl ether, with greater than 95% purity as determined by GC.
Name
methyl ethyl ketone toluene
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis-(2-methoxy ethyl)ether(diglyme)
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Two
Name
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
304 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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